molecular formula C7H13ClO2 B13416046 5-Chlorocaproic acid methyl ester

5-Chlorocaproic acid methyl ester

Cat. No.: B13416046
M. Wt: 164.63 g/mol
InChI Key: JFDGPJPDWIHCSL-UHFFFAOYSA-N
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Description

Methyl 5-Cholrohexanoate: is an organic compound with the molecular formula C7H13ClO2 5-Chlorocaproic acid methyl ester . This compound is primarily used as a building block in organic synthesis. It has a molecular weight of 164.63 g/mol and is characterized by its ability to participate in various chemical reactions due to the presence of both ester and chloro functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-Cholrohexanoate can be synthesized through the esterification of 5-chlorohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of Methyl 5-Cholrohexanoate may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in Methyl 5-Cholrohexanoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like .

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol in the presence of an acid or base.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

Major Products Formed:

    Substitution: Depending on the nucleophile, products like 5-hydroxyhexanoate, 5-aminohexanoate, or 5-thiohexanoate.

    Reduction: 5-chlorohexanol.

    Hydrolysis: 5-chlorohexanoic acid and methanol

Scientific Research Applications

Methyl 5-Cholrohexanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals

Mechanism of Action

The mechanism of action of Methyl 5-Cholrohexanoate primarily involves its reactivity due to the ester and chloro functional groups. The ester group can undergo hydrolysis, catalyzed by esterases, to form the corresponding carboxylic acid and alcohol. The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. These reactions are facilitated by the electron-withdrawing nature of the chloro group, which makes the carbon atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

    Methyl 5-Bromohexanoate: Similar structure but with a bromo group instead of a chloro group.

    Methyl 5-Iodohexanoate: Contains an iodo group instead of a chloro group.

    Ethyl 5-Chlorohexanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness: Methyl 5-Cholrohexanoate is unique due to the specific reactivity imparted by the chloro group, which is less reactive than bromo and iodo groups but more reactive than a hydrogen atom. This balance of reactivity makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

methyl 5-chlorohexanoate

InChI

InChI=1S/C7H13ClO2/c1-6(8)4-3-5-7(9)10-2/h6H,3-5H2,1-2H3

InChI Key

JFDGPJPDWIHCSL-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=O)OC)Cl

Origin of Product

United States

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